(S)-tert-butyl 3-oxobutan-2-ylcarbamate

Übersicht

Beschreibung

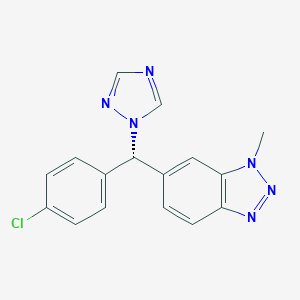

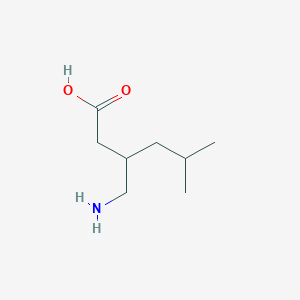

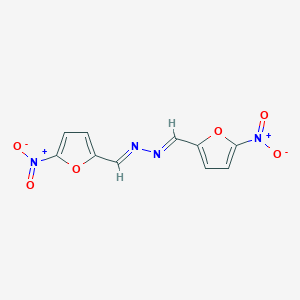

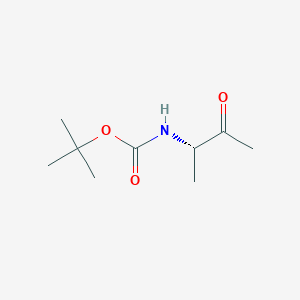

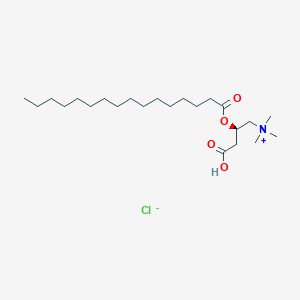

(S)-tert-butyl 3-oxobutan-2-ylcarbamate is a chemical compound that has garnered interest in the field of organic synthesis due to its potential utility as a building block for various pharmaceuticals and ligands. The compound features a tert-butyl group attached to a carbamate moiety, which itself is connected to an oxobutan-2-yl group. This structure is chiral, and the (S)-enantiomer is specifically mentioned, indicating its significance in enantioselective synthesis.

Synthesis Analysis

The synthesis of related carbamate compounds has been explored in several studies. For instance, a practical synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate was developed, which could serve as a scaffold for chiral ligands and peptide nucleic acids (PNAs) . Another study described the enantioselective synthesis of tert-butyl carbamates with difluorophenyl and oxiran-2-yl groups, which were used as building blocks for protease inhibitors . Additionally, a scalable synthesis of a tert-butyl carbamate with a pyridinyl cyclopropylamino group was achieved through a modified Kulinkovich–Szymoniak cyclopropanation . These methods highlight the versatility of carbamate synthesis and the potential for creating this compound through similar strategies.

Molecular Structure Analysis

The molecular structure of this compound is characterized by its chiral center, which is crucial for its enantioselective properties. The studies referenced do not directly analyze the molecular structure of this specific compound, but they do provide insights into the structural features of similar carbamates, such as the presence of tert-butyl groups and the importance of stereochemistry in their biological activity .

Chemical Reactions Analysis

The chemical reactivity of carbamates like this compound is influenced by the functional groups present in the molecule. For example, the synthesis of tert-butyl 6-(9H-purin-6-ylthio) hexylcarbamate derivatives involved reactions with acid chlorides . The presence of the carbamate group in these molecules suggests that this compound could also undergo similar reactions, potentially leading to a variety of derivatives with different biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely include its melting point, solubility, and stability, which are important for its handling and use in chemical synthesis. While the papers provided do not detail these properties for this specific compound, they do discuss the properties of similar compounds, such as their purity and yields obtained during synthesis . These properties are critical for assessing the quality and applicability of the synthesized carbamates in further chemical transformations or as pharmaceutical agents.

Zukünftige Richtungen

The future directions for the research and application of “(S)-tert-butyl 3-oxobutan-2-ylcarbamate” and similar carbamates could include further exploration of their pharmacological activities, development of new synthesis methods, and investigation of their potential in carbon capture and utilization processes .

Eigenschaften

IUPAC Name |

tert-butyl N-[(2S)-3-oxobutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-6(7(2)11)10-8(12)13-9(3,4)5/h6H,1-5H3,(H,10,12)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUAKKRMYBBXGFP-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)C)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2R,3R,5S)-3-hydroxy-5-methoxyoxolan-2-yl]methyl 2,2-dimethylpropanoate](/img/structure/B144771.png)